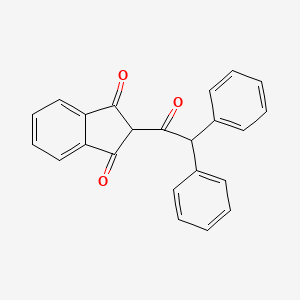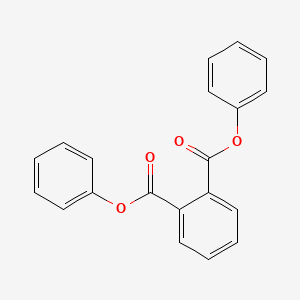
Djenkolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Djenkolic acid is a sulfur-containing non-protein amino acid naturally found in the djenkol beans of the Southeast Asian plant Archidendron jiringa . Its chemical structure is similar to cystine but contains a methylene (single carbon) unit in between the two sulfur atoms . This compound is known for its poor solubility under acidic conditions, which can lead to the formation of needle-like crystals that cause mechanical irritation in the renal tubules and urinary tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: Djenkolic acid was first isolated by Van Veen and Hyman in 1933 from the urine of natives of Java who had consumed djenkol beans . They isolated the this compound crystals by treating the djenkol beans with barium hydroxide at 30°C for a prolonged period . Later, Du Vigneaud and Patterson synthesized this compound by condensing methylene chloride with two moles of L-cysteine in liquid ammonia . Another method involves the direct combination of one mole of formaldehyde with two moles of L-cysteine in a strongly acidic solution .
Industrial Production Methods: This method involves the use of supercritical carbon dioxide to extract this compound from the seeds of Pithecellobium jiringan (Jack) Prain .
Chemical Reactions Analysis
Types of Reactions: Djenkolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur at the sulfur atoms, where nucleophiles can replace the sulfur atoms under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or disulfides.
Scientific Research Applications
Djenkolic acid has several scientific research applications across various fields:
Chemistry:
- Used as a model compound for studying sulfur-containing amino acids and their derivatives .
- Employed in structural modeling studies to understand the bond lengths and angles in sulfur-containing compounds .
Biology:
Medicine:
- Studied for its toxicological effects, particularly its role in causing djenkolism, a condition characterized by renal and urinary tract irritation due to the formation of this compound crystals .
Industry:
Mechanism of Action
The toxicity of djenkolic acid in humans arises from its poor solubility under acidic conditions after consumption of the djenkol bean . The amino acid precipitates into crystals, causing mechanical irritation of the renal tubules and urinary tract . This results in symptoms such as abdominal discomfort, loin pains, severe colic, nausea, vomiting, dysuria, gross hematuria, and oliguria . The crystals can also lead to urolithiasis, with this compound as the nucleus .
Comparison with Similar Compounds
Methionine: Another sulfur-containing amino acid, methionine, shares some structural similarities with this compound.
Selenomethionine and Telluromethionine: These compounds are derivatives of methionine where sulfur is replaced by selenium or tellurium, respectively.
Uniqueness: this compound’s uniqueness lies in its specific structure, which includes a methylene unit between the sulfur atoms, and its natural occurrence in djenkol beans . This structure contributes to its poor solubility under acidic conditions and its ability to form needle-like crystals that cause mechanical irritation in the renal tubules and urinary tract .
Properties
CAS No. |
498-59-9 |
|---|---|
Molecular Formula |
C7H14N2O4S2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-amino-3-[(2-amino-2-carboxyethyl)sulfanylmethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-14-3-15-2-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) |
InChI Key |
JMQMNWIBUCGUDO-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)N)SCSCC(C(=O)O)N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SCSC[C@@H](C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)SCSCC(C(=O)O)N |
Appearance |
Solid powder |
| 498-59-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Djenkolic acid; NSC 76076; NSC-76076; NSC76076 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of djenkolic acid?
A1: this compound has the molecular formula C7H14N2O4S2 and a molecular weight of 254.33 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, spectroscopic characterization of this compound has been conducted using techniques like proton magnetic resonance (1H NMR) [] and infrared (IR) spectroscopy. [] These techniques provide insights into the structural features and functional groups present in the molecule. X-ray powder diffraction data is also available. []
Q3: How does this compound interact with biological systems?
A3: this compound is known to inhibit cysteine uptake in certain bacteria like Pseudomonas fluorescens. [] Additionally, it can be degraded by enzymes like cystine lyase found in plants like broccoli. [] This enzymatic degradation leads to the production of volatile sulfur compounds, contributing to off-flavors in food.
Q4: What are the downstream effects of this compound on human health?
A4: Consumption of djenkol beans containing this compound can lead to a condition called djenkolism. [, , ] This condition is characterized by symptoms like painful urination, blood in the urine, and in severe cases, acute kidney injury due to the formation of this compound crystals in the urinary tract. []
Q5: What is known about the toxicity of this compound?
A5: Studies in experimental animals have shown that this compound can cause acute tubular necrosis in the kidneys. [] The severity of damage appears to be dose-dependent. Research suggests that the toxicity stems from the formation of needle-like crystals of this compound in the urinary tract, leading to mechanical irritation and obstruction. [, , ]
Q6: Does this compound have any known applications?
A7: While this compound itself might not have direct applications, it is a valuable tool in biochemical research. For instance, it serves as a substrate for studying enzymes like cystine lyase and O-acetylserine sulfhydrylase, providing insights into sulfur metabolism in various organisms. [, ] Additionally, this compound has shown potential as a ligand for metal ions like copper(II), zinc(II), and cadmium(II), which could have implications in material science. []
Q7: Are there any potential uses of this compound in drug development?
A8: While research is limited, the structural features of this compound, particularly the presence of two cysteine residues linked by a methylene bridge, make it an interesting candidate for developing novel peptides and peptidomimetics. For example, a cyclic enkephalin analog containing a this compound moiety has been synthesized. [] Further exploration of its derivatives could lead to compounds with potential therapeutic applications.
Q8: Has computational chemistry been applied to study this compound?
A9: Yes, computational techniques like molecular mechanics have been employed to study the conformational preferences and structural characteristics of this compound and its selenium and tellurium analogs. [] These studies provide valuable insights into the molecular geometry and potential interactions of these compounds.
Q9: Is there any information available regarding the environmental impact of this compound?
A10: While specific data on the ecotoxicological effects of this compound is limited, research indicates that it can be a precursor to carbonyl sulfide (COS) in paddy soils under specific conditions. [] COS is a naturally occurring gas that contributes to the atmospheric sulfur cycle and can impact climate. Further investigations are needed to fully understand the environmental fate and potential effects of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















